Methyl 4-hydrazinyl-2-methoxybenzoate
Description
Methyl 4-hydrazinyl-2-methoxybenzoate (CAS: 763068-20-8, MFCD19201852) is a benzoate derivative featuring a hydrazinyl (-NH-NH₂) group at the 4-position and a methoxy (-OCH₃) substituent at the 2-position of the benzene ring. Its hydrazinyl moiety enables participation in condensation reactions, such as the formation of hydrazones or thiosemicarbazides, which are critical in medicinal chemistry .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
methyl 4-hydrazinyl-2-methoxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5-6(11-10)3-4-7(8)9(12)14-2/h3-5,11H,10H2,1-2H3 |
InChI Key |
MXCKEAQFFHNMTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate (CAS: Not provided)
- Structure: Contains a nitro (-NO₂) group on the hydrazinylidene moiety, enhancing electron-withdrawing effects.
- Crystallography: Crystallizes in the monoclinic system (space group P21/c) with lattice parameters a = 8.5983 Å, b = 14.6982 Å, c = 13.2096 Å, and β = 107.86° .
- Hydrogen Bonding : Forms N-H···O hydrogen-bonded dimers, stabilizing the crystal lattice .
- Applications : The nitro group may confer redox activity, useful in electrochemical sensors or explosives.
4-Methoxy-N'-(2-methoxybenzylidene)benzohydrazide
- Structure : A hydrazone formed by condensing 4-methoxybenzohydrazide with 2-methoxybenzaldehyde.
- Synthesis: Refluxed in methanol, yielding colorless crystals via slow evaporation .
- Hydrogen Bonding : Features intermolecular C-H···O interactions, differing from the dimeric N-H···O motifs in nitro-substituted analogs .
Methyl 4-acetamido-2-hydroxybenzoate (CAS: Not provided)
- Structure : Replaces the hydrazinyl group with an acetamido (-NHCOCH₃) group and a hydroxyl (-OH) at the 2-position.
- Synthesis: Derived from 4-aminosalicylic acid via acetylation with acetic anhydride .
- Applications : The acetamido group enhances stability against hydrolysis compared to hydrazinyl derivatives, making it suitable for prodrug designs .
Structural and Crystallographic Trends
Key Observations :
- Hydrazinyl vs. Hydrazone : Hydrazinyl groups (free -NH-NH₂) offer nucleophilic reactivity, while hydrazones (R₁R₂C=N-NH₂) are more stabilized but less reactive .
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (-OCH₃) enhance electron density, promoting electrophilic substitution, whereas nitro groups (-NO₂) direct reactions to meta positions .
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